(2E)-3-[5-(3,4-dichlorophenyl)furan-2-yl]-2-[(4-methoxyphenyl)formamido]-N-(propan-2-yl)prop-2-enamide
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Overview
Description
(2E)-3-[5-(3,4-dichlorophenyl)furan-2-yl]-2-[(4-methoxyphenyl)formamido]-N-(propan-2-yl)prop-2-enamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a furan ring, dichlorophenyl group, and methoxyphenyl group, making it a subject of interest for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[5-(3,4-dichlorophenyl)furan-2-yl]-2-[(4-methoxyphenyl)formamido]-N-(propan-2-yl)prop-2-enamide typically involves multiple steps, including the formation of the furan ring, introduction of the dichlorophenyl and methoxyphenyl groups, and the final coupling reaction to form the enamide structure. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to achieve consistent and high-quality production.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[5-(3,4-dichlorophenyl)furan-2-yl]-2-[(4-methoxyphenyl)formamido]-N-(propan-2-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, specific solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted compounds.
Scientific Research Applications
(2E)-3-[5-(3,4-dichlorophenyl)furan-2-yl]-2-[(4-methoxyphenyl)formamido]-N-(propan-2-yl)prop-2-enamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-3-[5-(3,4-dichlorophenyl)furan-2-yl]-2-[(4-methoxyphenyl)formamido]-N-(propan-2-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-(3-fluorobenzylidene)-2-(3-methyl-1-benzofuran-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- C2H4BrF
Uniqueness
Compared to similar compounds, (2E)-3-[5-(3,4-dichlorophenyl)furan-2-yl]-2-[(4-methoxyphenyl)formamido]-N-(propan-2-yl)prop-2-enamide stands out due to its unique combination of functional groups and structural features
Properties
Molecular Formula |
C24H22Cl2N2O4 |
---|---|
Molecular Weight |
473.3 g/mol |
IUPAC Name |
N-[(E)-1-[5-(3,4-dichlorophenyl)furan-2-yl]-3-oxo-3-(propan-2-ylamino)prop-1-en-2-yl]-4-methoxybenzamide |
InChI |
InChI=1S/C24H22Cl2N2O4/c1-14(2)27-24(30)21(28-23(29)15-4-7-17(31-3)8-5-15)13-18-9-11-22(32-18)16-6-10-19(25)20(26)12-16/h4-14H,1-3H3,(H,27,30)(H,28,29)/b21-13+ |
InChI Key |
YKSKJGKISMOBEC-FYJGNVAPSA-N |
Isomeric SMILES |
CC(C)NC(=O)/C(=C\C1=CC=C(O1)C2=CC(=C(C=C2)Cl)Cl)/NC(=O)C3=CC=C(C=C3)OC |
Canonical SMILES |
CC(C)NC(=O)C(=CC1=CC=C(O1)C2=CC(=C(C=C2)Cl)Cl)NC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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